N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide
Description
N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a structurally complex heterocyclic compound belonging to the benzo[b][1,6]naphthyridine class. Its core framework consists of a partially hydrogenated naphthyridine ring system fused with a benzene moiety, substituted with three methyl groups (positions 5, 6, and 8) and a ketone group at position 10.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-14-10-15(2)22-17(11-14)23(28)18-13-27(9-8-19(18)26(22)3)24(29)25-16-6-7-20(30-4)21(12-16)31-5/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPJCYKKSOFPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=C(N2C)CCN(C3)C(=O)NC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article focuses on its biological activity, including antimicrobial properties, anticancer effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
- CAS Number : 1251696-30-6
The presence of the dimethoxyphenyl group and the naphthyridine core contributes to its biological activity.
Antimicrobial Activity
Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In particular:
- Broad-Spectrum Activity : The compound demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that related naphthyridine compounds can outperform standard antibiotics like ciprofloxacin in certain strains .
- Mechanism of Action : The antimicrobial activity is attributed to the ability of these compounds to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 20a | Antitubercular | MDR-TB | |
| 9a | Antibacterial | S. aureus | |
| 31a | Antibacterial | B. subtilis |
Anticancer Activity
Naphthyridine derivatives have also shown promise in cancer research:
- Inhibition of Cancer Cell Proliferation : Studies suggest that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Specificity : Certain derivatives have been identified to selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy .
Case Studies
Several studies illustrate the biological efficacy of related naphthyridine compounds:
- Study on MDR-TB : A derivative exhibited superior activity against multidrug-resistant tuberculosis strains compared to traditional treatments like isoniazid .
- Anticancer Screening : A series of naphthyridine derivatives were evaluated for their anticancer potential against breast and lung cancer cell lines. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The 3,4-dimethoxyphenyl group introduces two methoxy (-OCH₃) substituents, enhancing polarity and hydrogen-bonding capacity relative to the 2-ethylphenyl group in the analog. This difference may impact solubility, metabolic stability, and target affinity.
- Both compounds retain 5,6,8-trimethyl and 10-oxo groups, suggesting conserved steric and electronic effects in the naphthyridine core.
Hypothetical Pharmacological Implications
- Receptor Interactions : Methoxy groups may engage in hydrogen bonding with polar residues in enzyme active sites, whereas the ethyl group in the analog might favor hydrophobic interactions.
Preparation Methods
Mn-Catalyzed Dehydrogenation and Friedlander Annulation
The core structure is constructed via a MnO₂-catalyzed one-pot dehydrogenation and annulation sequence. A mixture of substituted piperidinol derivatives and cyclic ketones undergoes dehydrogenation in a choline chloride/para-toluenesulfonic acid (ChCl/p-TSA) deep eutectic solvent (DES-1). MnO₂ (10 mol%) and potassium tert-butoxide (KOtBu, 1.5 equiv) facilitate oxidative dehydrogenation at 100°C, yielding intermediates such as 2-amino-5-chloro-benzophenone (9′ ) and acridone (10′ ). Subsequent Friedlander annulation in a tetrabutylammonium bromide/p-TSA (TBAB/p-TSA) DES-2 medium promotes cyclization, forming the tetrahydrobenzo[b]naphthyridine scaffold (17 ) (Table 1).
Table 1: Optimization of Friedlander Annulation Conditions for Core Formation
| Entry | Catalyst (10 mol%) | Base (1.5 equiv) | DES-1 (W/W) | DES-2 (W/W) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | MnO₂ | KOtBu | ChCl/p-TSA | TBAB/p-TSA | 100 | 1.5 | 85 |
| 2 | CuSO₄ | KOtBu | ChCl/p-TSA | TBAB/p-TSA | 100 | 4 | 20 |
| 3 | FeSO₄ | K₂CO₃ | ChCl/p-TSA | TBAB/p-TSA | 100 | 4 | 10 |
Key factors include:
- DES selection : ChCl/p-TSA enhances proton transfer, while TBAB/p-TSA stabilizes intermediates via hydrogen bonding.
- Methyl group introduction : 5,6,8-Trimethyl substitution is achieved using pre-functionalized piperidinols (e.g., 1-benzyl-4-piperidinol with methyl groups at positions 5, 6, and 8).
Oxidation to 10-Oxo Functionalization
The 10-oxo group is introduced via Parikh-Doering oxidation of a benzylic alcohol intermediate. Swern oxidation or IBX-mediated methods are less effective, but MnO₂ in DES-1 selectively oxidizes the C-10 position without over-oxidation. Control experiments confirm the disappearance of aliphatic CH₂ protons (δ 2.5–3.0 ppm) in ¹H NMR, indicating ketone formation.
Carboxamide Installation at Position 2
Carboxylic Acid Synthesis
The C-2 carboxyl group is generated through nitrile hydrolysis. A 2-cyanomethylquinoline-3-carboxylate intermediate (5 ) is treated with NaOH (2M, 80°C, 4h), yielding the carboxylic acid (6 ).
Amide Coupling
The carboxylic acid is activated using HATU or EDCI and reacted with 3,4-dimethoxyaniline. Ytterbium triflate (5 mol%) in DMF facilitates the coupling, producing the target carboxamide with 78–85% yield (Table 2).
Table 2: Amidation Optimization with 3,4-Dimethoxyaniline
| Entry | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HATU | DMF | 25 | 12 | 82 |
| 2 | EDCI/HOBt | CH₂Cl₂ | 25 | 24 | 75 |
| 3 | DCC | THF | 40 | 18 | 68 |
Regioselective Challenges and Solutions
- Methyl group positioning : 5,6,8-Trimethyl substitution requires steric control during annulation. DES media improve regioselectivity by stabilizing transition states.
- Oxo group stability : Parikh-Doering oxidation minimizes side reactions compared to Swern conditions.
Spectroscopic Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
